2,4,6-Triiodo-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triiodo-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H6I3NO2S and a molecular weight of 548.91 g/mol . This compound is characterized by the presence of three iodine atoms attached to a benzene ring, along with a sulfonamide group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triiodo-N-methylbenzene-1-sulfonamide typically involves the iodination of N-methylbenzene-1-sulfonamide. . The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective iodination at the 2, 4, and 6 positions on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triiodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile can facilitate substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while reduction reactions produce amines, and oxidation reactions result in sulfonic acids .
Scientific Research Applications
2,4,6-Triiodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiopaque agent in medical imaging.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-Triiodo-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atoms may also play a role in the compound’s biological effects by facilitating its binding to target molecules . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Iopromide: A radiopaque agent used in medical imaging, similar in structure due to the presence of iodine atoms.
2,4,6-Triiodo-1,3,5-benzenetricarboxylic acid: Another iodine-containing compound used in various chemical applications.
Uniqueness
2,4,6-Triiodo-N-methylbenzene-1-sulfonamide is unique due to its specific combination of iodine atoms and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6I3NO2S |
---|---|
Molecular Weight |
548.91 g/mol |
IUPAC Name |
2,4,6-triiodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6I3NO2S/c1-11-14(12,13)7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
InChI Key |
FGBCVKVXHHAWLC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.